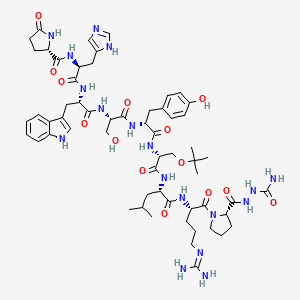
(D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH, also known as gonadotropin-releasing hormone (GnRH), is a peptide hormone that is synthesized and secreted by the hypothalamus. It is involved in the regulation of the reproductive system, playing a crucial role in the development and maturation of reproductive organs. GnRH is composed of ten amino acids, and the this compound form has been found to be particularly effective in controlling the reproductive system.
Wissenschaftliche Forschungsanwendungen
(D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH has many applications in scientific research. It has been used to study the role of GnRH in the regulation of the reproductive system, as well as its effects on other physiological processes such as metabolism, growth, and development. It has also been used to study the effects of GnRH on the development of cancers, such as breast and prostate cancer. In addition, this compound has been used to study the effects of GnRH on the development of fertility treatments, such as in vitro fertilization.
Wirkmechanismus
GnRH is released from the hypothalamus and binds to receptors in the pituitary gland. This binding triggers the release of luteinizing hormone (LH) and follicle stimulating hormone (FSH). LH and FSH are hormones that are involved in the regulation of the reproductive system. LH stimulates the production of testosterone, while FSH stimulates the production and maturation of sperm.
Biochemical and Physiological Effects
GnRH has many biochemical and physiological effects. It stimulates the production of LH and FSH, which in turn stimulates the production of testosterone and the maturation of sperm. GnRH also stimulates the production of other hormones, such as progesterone and estradiol, which are involved in the regulation of the menstrual cycle. In addition, GnRH has been found to have anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH in laboratory experiments has several advantages. It is a stable peptide and can be easily synthesized and purified. In addition, it is a potent agonist of the GnRH receptor, making it an ideal tool for studying the effects of GnRH. However, there are some limitations to using this compound in laboratory experiments. For example, it is expensive and has a short half-life, making it difficult to maintain in long-term experiments.
Zukünftige Richtungen
There are several potential future directions for (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH. One potential direction is to further investigate its role in the regulation of the reproductive system, as well as its effects on other physiological processes. Additionally, it could be used to study the effects of GnRH on the development of fertility treatments, such as in vitro fertilization. Furthermore, it could be used to study the effects of GnRH on the development of cancers, such as breast and prostate cancer. Finally, it could be used to develop new drugs to treat reproductive disorders.
Synthesemethoden
The synthesis of (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH involves a series of steps. First, the peptide is synthesized using a solid-phase peptide synthesis (SPPS) technique. This technique involves the formation of a peptide bond between the two amino acids, followed by the addition of a protecting group to the amino acid side chain. The peptide is then cleaved from the solid support and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). Finally, the peptide is cleaved from the protecting group and the this compound is obtained.
Eigenschaften
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H84N18O14/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90)/t38-,39-,40-,41+,42-,43-,44-,45+,46-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCLNMBMMGCOAS-JRAHOCOPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H84N18O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




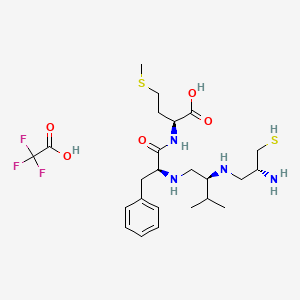


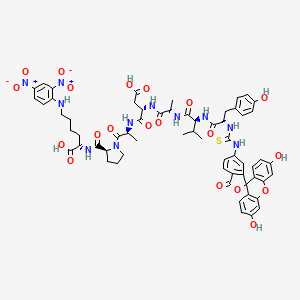
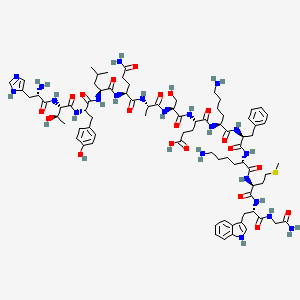
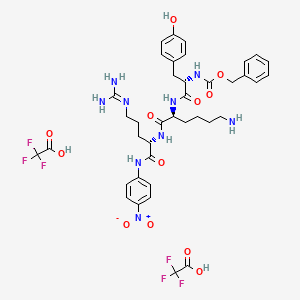

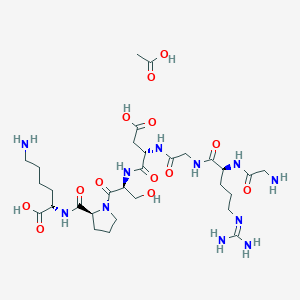
![H-Glu[cyclo(-Arg-Gly-Asp-D-Phe-Lys)]-cyclo(-Arg-Gly-Asp-D-Phe-Lys) trifluoroacetate](/img/structure/B6303620.png)
![([ring-D5]Phe8)-Angiotensin II Acetate (H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe(d5)-OH)](/img/structure/B6303629.png)
